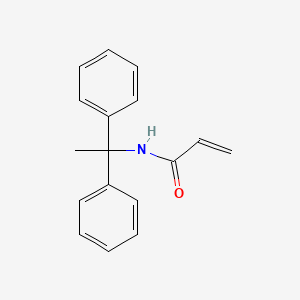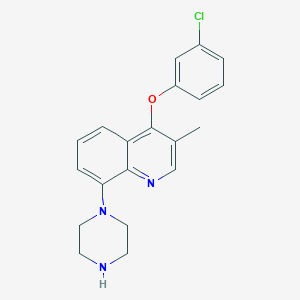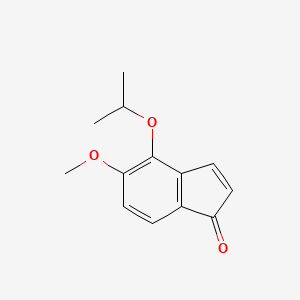
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to the corresponding alcohol and subsequent dehydration to yield the desired indanone . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalytic hydrogenation and other techniques to improve yield and efficiency.
Chemical Reactions Analysis
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use and the specific targets involved .
Comparison with Similar Compounds
1H-Inden-1-one, 5-methoxy-4-(1-methylethoxy)- can be compared with other similar compounds, such as:
5-Methoxy-1H-indene-1,3(2H)-dione: Another indanone derivative with different substituents.
1H-Inden-1-one, 2,3-dihydro-5-(methylthio)-: A compound with a similar core structure but different functional groups.
5-Methoxyindan-1-one: A closely related compound with a simpler structure .
Properties
CAS No. |
850404-07-8 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-methoxy-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C13H14O3/c1-8(2)16-13-10-4-6-11(14)9(10)5-7-12(13)15-3/h4-8H,1-3H3 |
InChI Key |
XQLNEBPVOHIZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C=CC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
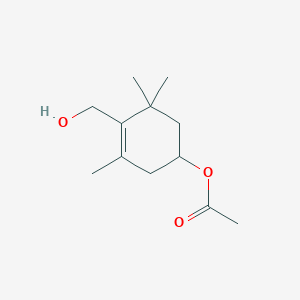
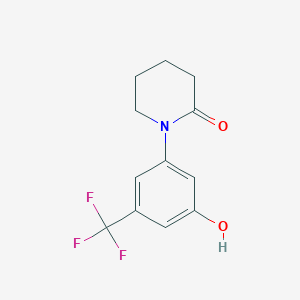
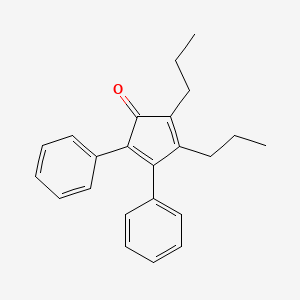
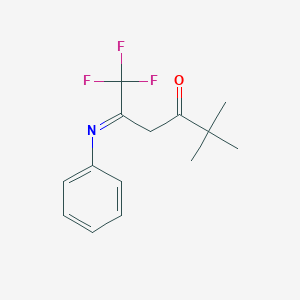
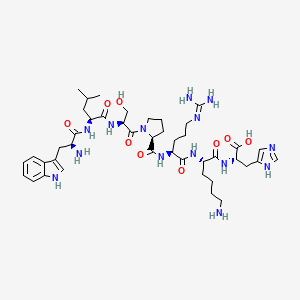
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)

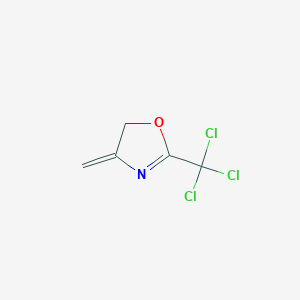
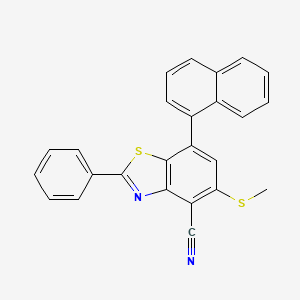
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
